

# A Technical Guide to the Spectral Data of 2-Amino-5-bromobenzoic Acid

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## Compound of Interest

Compound Name: 2-Amino-5-bromobenzoic acid

Cat. No.: B113506

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This technical guide provides an in-depth overview of the spectral data for **2-Amino-5-bromobenzoic acid**, a compound utilized in the synthesis of various pharmaceuticals, including inhibitors for the hepatitis C virus NS5b RNA polymerase.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectroscopic characterization.

## Physicochemical Properties

**2-Amino-5-bromobenzoic acid** is a brominated derivative of anthranilic acid and presents as a white to pale yellow crystalline solid.<sup>[1][2][4]</sup> It is soluble in methanol and dimethyl sulfoxide.<sup>[1][2]</sup>

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> <sup>[2][5][6][7][8]</sup>
Molecular Weight	216.03 g/mol <sup>[5]</sup>
Melting Point	213-215 °C <sup>[1][2]</sup>
Appearance	White to pale yellow crystalline powder <sup>[2][4]</sup>
CAS Number	5794-88-7 <sup>[5][6][7][8]</sup>

## Spectroscopic Data

The following sections provide a detailed summary of the key spectral data for **2-Amino-5-bromobenzoic acid**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-5-bromobenzoic acid** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
3497, 3383	N-H stretching vibrations of the primary amine
1675	C=O stretching vibration of the carboxylic acid
1616, 1587, 1548	N-H bending and C=C aromatic ring stretching vibrations
1423, 1377, 1316, 1292, 1239	C-N stretching and O-H bending vibrations
1160, 1127	C-O stretching vibrations
812, 748, 691	C-H out-of-plane bending vibrations of the substituted benzene ring

Data sourced from ChemicalBook, obtained on a suspension in nujol.[\[1\]](#)[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific chemical shift values from a single, unified source are not readily available in the initial search, <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are referenced across multiple databases.[\[6\]](#)[\[9\]](#)

Note: For definitive structural elucidation, researchers should acquire and interpret their own NMR data.

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **2-Amino-5-bromobenzoic acid**.

Technique	Ion/Fragment (m/z)	Interpretation
LCMS (ESI)	216.0	[M+H] <sup>+</sup> , protonated molecular ion[5]
GC-MS	197, 199	Likely fragments corresponding to the loss of a hydroxyl group and subsequent rearrangements. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a bromine-containing fragment.[6]
Computed	214.95819 Da	Monoisotopic mass[2][6]

## Experimental Protocols

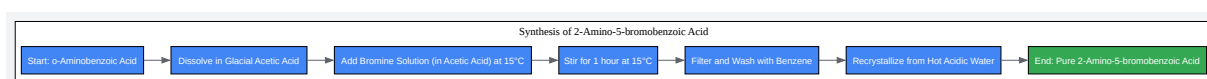
This section details the common methodologies for the synthesis and spectroscopic analysis of **2-Amino-5-bromobenzoic acid**.

### Synthesis of 2-Amino-5-bromobenzoic Acid

A prevalent method for synthesizing **2-Amino-5-bromobenzoic acid** is through the bromination of o-aminobenzoic acid.[1][4][5]

- Dissolution: Sodium 2-aminobenzoate (40 mmol) is dissolved in 32 mL of glacial acetic acid at 15 °C.[1][5]
- Bromination: A solution of bromine (40 mmol) in 47 mL of glacial acetic acid is added dropwise to the stirred solution while maintaining the temperature at 15 °C.[1][5]
- Reaction: The mixture is stirred for one hour at the same temperature.[1][5]

- Isolation: The resulting product is filtered, washed with benzene, and dried in a dark environment.[1][5]
- Purification: The crude product can be further purified by recrystallization. A mixture containing the product is added to boiling water, followed by the addition of concentrated hydrochloric acid. The solution is hot filtered. The desired **2-amino-5-bromobenzoic acid** precipitates upon cooling of the filtrate.[1][5]



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Caption: Synthesis workflow for **2-Amino-5-bromobenzoic acid**.

## Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectral data.

### Infrared (IR) Spectroscopy (KBr Pellet Method)

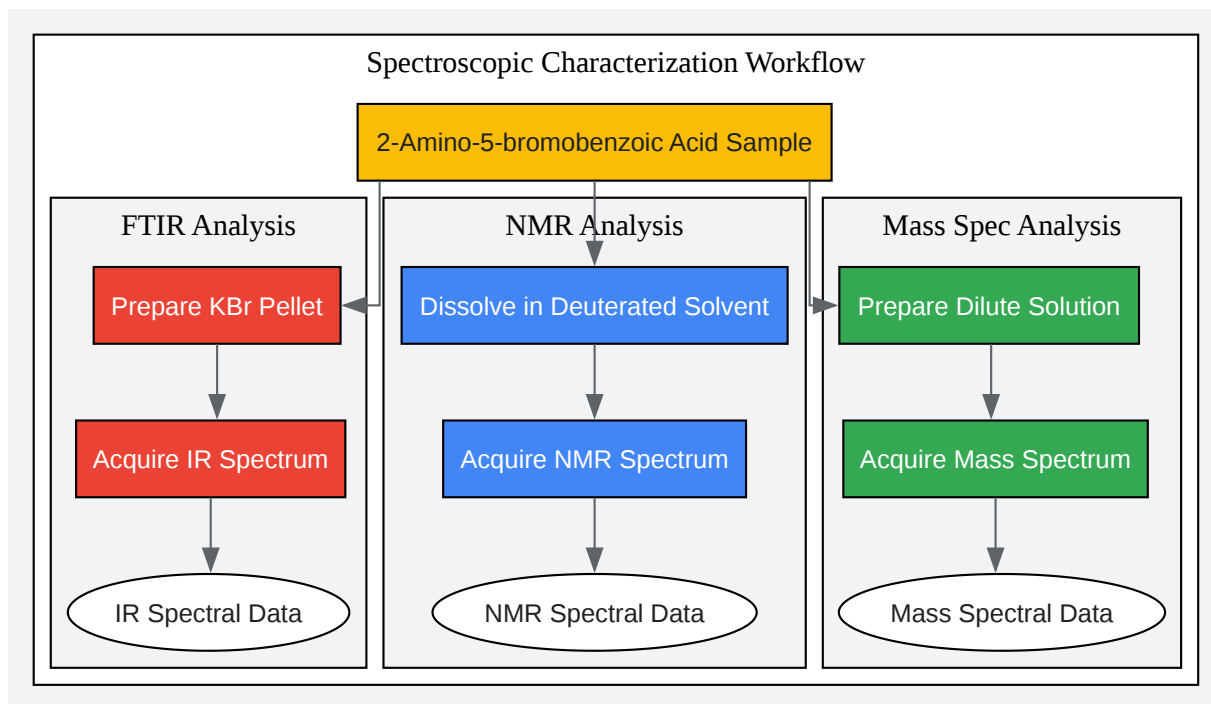
- Sample Preparation: 1-2 mg of dry **2-Amino-5-bromobenzoic acid** is thoroughly ground in an agate mortar.[10]
- Mixing: Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar and intimately mixed with the sample.[10]
- Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[10]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is acquired, typically over a range of 4000-400  $\text{cm}^{-1}$ . [10]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ).[\[10\]](#)
- Transfer: The solution is transferred to a 5 mm NMR tube.[\[10\]](#)
- Data Acquisition: The NMR spectrum is acquired on a spectrometer.
- Data Processing: The acquired data is processed, and the spectra are referenced to the residual solvent peak (e.g.,  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$  in DMSO- $d_6$ ).[\[10\]](#)

#### Mass Spectrometry (LCMS-ESI)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, such as methanol or an acetonitrile/water mixture.
- Injection: The sample solution is injected into the liquid chromatograph.
- Ionization: As the sample elutes from the chromatography column, it enters the electrospray ionization (ESI) source of the mass spectrometer, where it is ionized.
- Detection: The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ), and the detector records their abundance.



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Caption: Analytical workflow for spectral characterization.

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